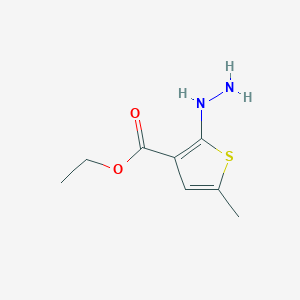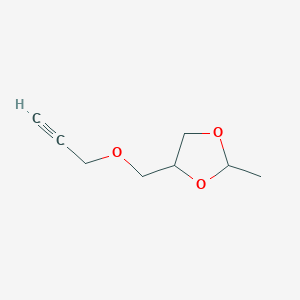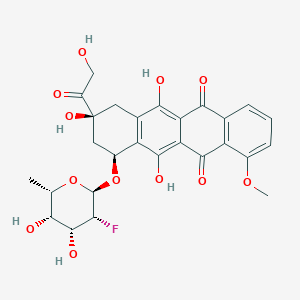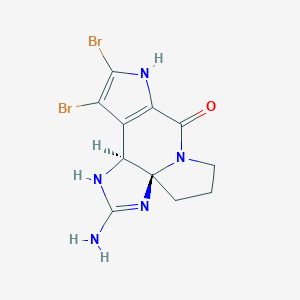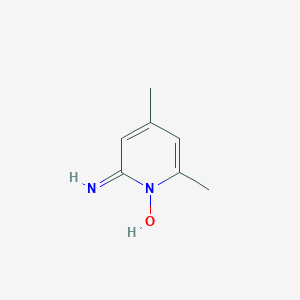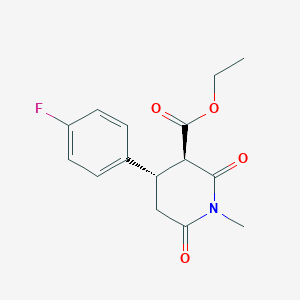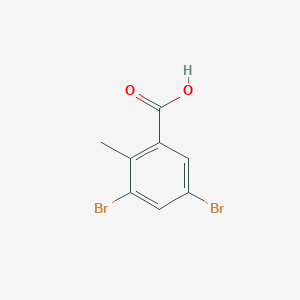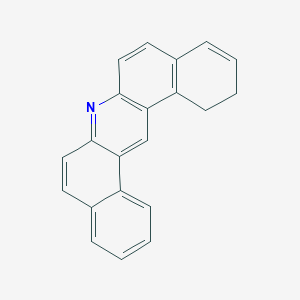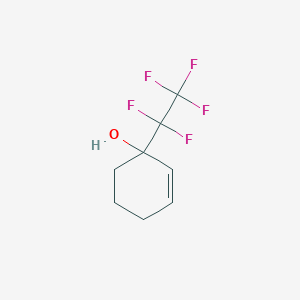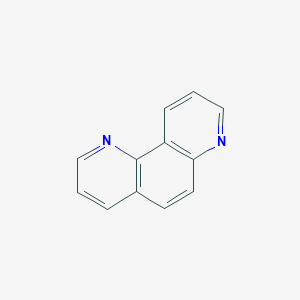
2-(2-Piperidinoethyl)-1-tetralone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Piperidinoethyl)-1-tetralone, also known as PET, is a chemical compound that belongs to the family of tetralones. PET has been extensively studied for its various applications in scientific research.
作用机制
2-(2-Piperidinoethyl)-1-tetralone acts as a monoamine transporter inhibitor, which means that it inhibits the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects
2-(2-Piperidinoethyl)-1-tetralone has been shown to have various biochemical and physiological effects. 2-(2-Piperidinoethyl)-1-tetralone has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased mood, motivation, and cognitive function. 2-(2-Piperidinoethyl)-1-tetralone has also been shown to have analgesic effects, which can be useful for the treatment of pain.
实验室实验的优点和局限性
2-(2-Piperidinoethyl)-1-tetralone has several advantages for lab experiments. 2-(2-Piperidinoethyl)-1-tetralone is relatively easy to synthesize, and its derivatives and analogs can be easily prepared. 2-(2-Piperidinoethyl)-1-tetralone is also relatively stable and can be stored for long periods of time. However, 2-(2-Piperidinoethyl)-1-tetralone has some limitations for lab experiments. 2-(2-Piperidinoethyl)-1-tetralone has low solubility in water, which can make it difficult to administer in vivo. 2-(2-Piperidinoethyl)-1-tetralone also has a relatively short half-life, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of 2-(2-Piperidinoethyl)-1-tetralone. 2-(2-Piperidinoethyl)-1-tetralone analogs and derivatives can be further developed and studied for their potential therapeutic applications. The mechanism of action of 2-(2-Piperidinoethyl)-1-tetralone can be further elucidated to better understand its biochemical and physiological effects. 2-(2-Piperidinoethyl)-1-tetralone can also be used as a tool for the study of various neurological and psychiatric disorders. Additionally, new methods for the synthesis and administration of 2-(2-Piperidinoethyl)-1-tetralone can be developed to overcome its limitations.
Conclusion
In conclusion, 2-(2-Piperidinoethyl)-1-tetralone is a chemical compound that has various applications in scientific research. 2-(2-Piperidinoethyl)-1-tetralone can be synthesized using several methods, and its derivatives and analogs have potential therapeutic applications. 2-(2-Piperidinoethyl)-1-tetralone acts as a monoamine transporter inhibitor, which leads to various physiological and biochemical effects. 2-(2-Piperidinoethyl)-1-tetralone has advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
2-(2-Piperidinoethyl)-1-tetralone can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and the Mannich reaction. The Leuckart-Wallach reaction involves the reaction of 2-tetralone with piperidine and formic acid, followed by heating and distillation. Reductive amination involves the reaction of 2-tetralone with piperidine and a reducing agent such as sodium borohydride. The Mannich reaction involves the reaction of 2-tetralone with piperidine, formaldehyde, and a secondary amine.
科学研究应用
2-(2-Piperidinoethyl)-1-tetralone has been widely used in scientific research for its various applications. 2-(2-Piperidinoethyl)-1-tetralone has been used as a precursor for the synthesis of various compounds, including 2-(2-Piperidinoethyl)-1-tetralone analogs and 2-(2-Piperidinoethyl)-1-tetralone derivatives. 2-(2-Piperidinoethyl)-1-tetralone analogs have been used as potential anticancer agents, while 2-(2-Piperidinoethyl)-1-tetralone derivatives have been used as potential antipsychotic agents. 2-(2-Piperidinoethyl)-1-tetralone has also been used as a probe for the study of monoamine transporters and receptors.
属性
CAS 编号 |
101598-54-3 |
|---|---|
产品名称 |
2-(2-Piperidinoethyl)-1-tetralone |
分子式 |
C17H23NO |
分子量 |
257.37 g/mol |
IUPAC 名称 |
2-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H23NO/c19-17-15(10-13-18-11-4-1-5-12-18)9-8-14-6-2-3-7-16(14)17/h2-3,6-7,15H,1,4-5,8-13H2 |
InChI 键 |
OLYOMTHVPHBVSF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC2CCC3=CC=CC=C3C2=O |
规范 SMILES |
C1CCN(CC1)CCC2CCC3=CC=CC=C3C2=O |
同义词 |
2-(2-piperidinoethyl)-1-tetralone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



